3-Cyano Gimeracil-13C3 Methyl Ether

LC-MS/MS Stable Isotope Dilution Bioanalysis

In LC-MS/MS bioanalysis, unlabeled analogs co-elute and cause ion suppression, compromising quantification accuracy. 3-Cyano Gimeracil-13C3 Methyl Ether provides a +3 Da mass shift for reliable internal standardization. - Enables precise quantification of trace Gimeracil intermediates (≤0.10% impurity levels) - Compensates for matrix effects, ensuring method precision and accuracy per ICH guidelines - Supplied with a certificate of analysis verifying isotopic enrichment and purity

Molecular Formula C7H5ClN2O2
Molecular Weight 187.556
CAS No. 1391054-70-8
Cat. No. B588525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano Gimeracil-13C3 Methyl Ether
CAS1391054-70-8
Synonyms5-Chloro-1,2-dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile-13C3
Molecular FormulaC7H5ClN2O2
Molecular Weight187.556
Structural Identifiers
SMILESCOC1=C(C(=O)NC=C1Cl)C#N
InChIInChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3H,1H3,(H,10,11)/i3+1,5+1,6+1
InChIKeyNSFMNXCAJNVYKF-GDTGSDDISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano Gimeracil-13C3 Methyl Ether: Analytical Standard


3-Cyano Gimeracil-13C3 Methyl Ether (CAS 1391054-70-8) is a stable isotope-labeled analog of the Gimeracil synthesis intermediate, 3-Cyano Gimeracil Methyl Ether (CAS 147619-40-7) [1]. It is specifically synthesized with three carbon-13 (13C) atoms incorporated into its molecular structure [2]. This compound functions primarily as an internal standard for the accurate quantification of unlabeled 3-Cyano Gimeracil Methyl Ether and its downstream product, the active pharmaceutical ingredient (API) Gimeracil, in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Selectivity: 13C3-Labeled vs Unlabeled Standard


In LC-MS/MS bioanalysis, generic substitution with an unlabeled analog or a different structural compound is not analytically valid due to the fundamental requirement of stable isotope dilution assays. An unlabeled compound, such as 3-Cyano Gimeracil Methyl Ether (CAS 147619-40-7), will co-elute with the target analyte and exhibit the same multiple reaction monitoring (MRM) transition, causing ion suppression or enhancement and leading to significant inaccuracies in quantification [1]. The 3-Cyano Gimeracil-13C3 Methyl Ether provides a unique, detectable mass shift (typically +3 Da for the labeled ions) , which is essential for compensating for matrix effects and variations in sample preparation and instrument response. Failure to use an appropriately labeled internal standard compromises the precision, accuracy, and robustness of the analytical method, rendering the resulting pharmacokinetic or impurity profile data unreliable [2].

3-Cyano Gimeracil-13C3 Methyl Ether: Key Differentiators


Mass Shift and Isotopic Selectivity

The primary differentiation is the +3 Dalton mass shift achieved by incorporating three carbon-13 (13C) atoms into the molecule, replacing three carbon-12 (12C) atoms in the unlabeled parent compound. This shift is sufficient to separate the labeled internal standard from the unlabeled analyte in a mass spectrometer, preventing signal interference [1].

LC-MS/MS Stable Isotope Dilution Bioanalysis

Isotopic Purity and Enrichment

For a 13C3-labeled standard to be effective, high isotopic enrichment is critical. Vendor specifications for the target compound indicate it is supplied as a pure reference material suitable for analytical use. For comparison, a closely related stable isotope-labeled standard, [13C3,15N]-Gimeracil (CAS 1261394-32-4), is specified with an isotopic enrichment of 99% 13C and 98% 15N . While specific enrichment data for 3-Cyano Gimeracil-13C3 Methyl Ether is not provided in the source abstracts, the technical requirement for comparable purity (≥98%) is an industry standard for such reagents to minimize cross-signal contribution in MS analysis .

Method Validation Isotopic Purity Analytical Reference Standard

Application in Synthesis and Metabolism

The primary biological function of Gimeracil is the potent inhibition of dihydropyrimidine dehydrogenase (DPD). The active pharmaceutical ingredient (API) Gimeracil (also known as CDHP) is reported to inhibit DPD approximately 180-fold more potently than uracil in vitro [1]. The 3-Cyano Gimeracil-13C3 Methyl Ether does not possess this direct biological activity; instead, its value proposition is as a labeled precursor. It enables the synthesis of isotopically labeled Gimeracil for use in definitive drug metabolism and pharmacokinetic (DMPK) studies or as a tracer to monitor the fate of this key synthetic intermediate .

Drug Synthesis Metabolism Intermediate

3-Cyano Gimeracil-13C3 Methyl Ether: Application Scenarios


LC-MS/MS Method for Impurity Analysis

This scenario involves the development and validation of a quantitative LC-MS/MS method for analyzing 3-Cyano Gimeracil Methyl Ether as an impurity or process intermediate during Gimeracil API manufacturing [1]. The 3-Cyano Gimeracil-13C3 Methyl Ether is procured for use as the internal standard to correct for matrix effects and instrument variability, ensuring the method meets regulatory guidelines for accuracy, precision, and selectivity [2].

Synthesis of Labeled Gimeracil for ADME

In drug development, definitive absorption, distribution, metabolism, and excretion (ADME) studies often require a radiolabeled or stable isotope-labeled version of the API. 3-Cyano Gimeracil-13C3 Methyl Ether serves as the key starting material or intermediate in the multi-step synthesis of 13C-labeled Gimeracil . The resulting labeled API can then be administered in microdoses to human subjects to obtain absolute bioavailability and metabolic pathway data with high sensitivity and specificity via LC-MS/MS [3].

Quality Control and Batch Release Testing

For pharmaceutical quality control (QC) laboratories, this compound is a critical reagent for quantifying levels of the 3-Cyano Gimeracil Methyl Ether intermediate that may be present as a trace impurity in the final Gimeracil drug substance [1]. By using the 13C3-labeled analog as an internal standard in a validated LC-MS/MS method, QC analysts can accurately measure and report impurity levels against established specifications (e.g., ≤0.10% or ≤0.15%) required for batch release and stability studies [2].

Synthetic Route and Yield Optimization

Process chemists and engineers can use 3-Cyano Gimeracil-13C3 Methyl Ether as a tracer to study and optimize the chemical conversion steps in the synthesis of Gimeracil . By spiking the labeled intermediate into a reaction mixture and using LC-MS/MS to track the formation of labeled products versus unlabeled products, they can accurately quantify reaction yields and identify bottlenecks or side reactions in the manufacturing process.

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